molecular formula C15H22N2O3S B2766327 tert-butyl1-imino-1-oxo-3-phenyl-1lambda6-thiomorpholine-4-carboxylate CAS No. 2470435-15-3

tert-butyl1-imino-1-oxo-3-phenyl-1lambda6-thiomorpholine-4-carboxylate

Cat. No.: B2766327
CAS No.: 2470435-15-3
M. Wt: 310.41
InChI Key: YUWUKGZBBXWWJN-UHFFFAOYSA-N
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Description

“Tert-butyl 1-imino-1-oxo-3-phenyl-1,4-thiazinane-4-carboxylate” is a chemical compound with the CAS Number: 2413867-22-6 . It has a molecular weight of 324.44 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized starting from commercially available 4-bromo-1H-indole using simple reagents . The synthesis involved several steps including formylation, reduction, protection, and olefination .


Molecular Structure Analysis

While specific structural data for “Tert-butyl 1-imino-1-oxo-3-phenyl-1,4-thiazinane-4-carboxylate” was not found, similar compounds have been analyzed. For example, the crystal structure of “tert-butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate” was reported with the following parameters: a = 8.682 (8) Å, b = 9.700 (8) Å, c = 11.273 (10) Å, α = 90.681 (14)°, β = 112.624 (13)°, γ = 112.632 (13)°, V = 794.5 (12) Å 3, Z = 2 .


Physical and Chemical Properties Analysis

“Tert-butyl 1-imino-1-oxo-3-phenyl-1,4-thiazinane-4-carboxylate” is a powder that is stored at room temperature . Its molecular weight is 324.44 .

Scientific Research Applications

Asymmetric Synthesis of Amines

Tert-butyl 1-imino-1-oxo-3-phenyl-1,4-thiazinane-4-carboxylate is related to N-tert-butanesulfinyl imines, which are versatile intermediates for the asymmetric synthesis of amines. These compounds are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with a wide range of aldehydes and ketones. The tert-butanesulfinyl group not only activates the imines for the addition of various classes of nucleophiles but also serves as a powerful chiral directing group. After nucleophilic addition, it is readily cleaved by treatment with acid, enabling the efficient synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines (Ellman, Owens, & Tang, 2002).

Nucleophilic Substitutions and Radical Reactions

Tert-butyl phenylazocarboxylates, closely related to the structure of interest, are used as versatile building blocks in synthetic organic chemistry. These compounds undergo nucleophilic substitutions and radical reactions, offering a pathway for the generation of aryl radicals and the modification of the benzene ring through various chemical reactions (Jasch, Höfling, & Heinrich, 2012).

Synthesis of Annulated Gamma-Carbolines and Heteropolycycles

The tert-butylimines of indole derivatives are utilized in palladium-catalyzed intramolecular iminoannulation, leading to the formation of gamma-carboline derivatives and heteropolycycles. This showcases the compound's role in the synthesis of complex nitrogen-containing heterocycles, which are of interest in medicinal chemistry and pharmaceutical research (Zhang & Larock, 2003).

Preparation and Reactivity of Glycosylamines

N-tert-Butanesulfinyl glycosylamines, bearing a structural resemblance to the compound , are prepared and utilized as latent imine equivalents for the diastereoselective synthesis of bioactive compounds such as iminosugar-C-glycosides. This demonstrates the compound's potential in the synthesis of biologically active molecules (Cocaud, Nicolas, Bayle, Poisson, Pannecoucke, & Martin, 2015).

Catalytic Asymmetric Oxidation and Synthesis

The catalytic asymmetric oxidation of tert-butyl disulfide, leading to tert-butanesulfinamides, tert-butyl sulfoxides, and tert-butanesulfinimines, underscores the compound's relevance in asymmetric synthesis. The use of tert-butyl tert-butanethiosulfinate as an intermediate in this process highlights the potential of tert-butyl-based compounds in synthetic organic chemistry (Cogan, Liu, Kim, Backes, & Ellman, 1998).

Properties

IUPAC Name

tert-butyl 1-imino-1-oxo-3-phenyl-1,4-thiazinane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-15(2,3)20-14(18)17-9-10-21(16,19)11-13(17)12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWUKGZBBXWWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCS(=N)(=O)CC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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